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Compound of Interest

Compound Name: 1,3,5-Triisopropylbenzene

Cat. No.: B7725177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,3,5-
triisopropylbenzene (CAS No. 717-74-8), a symmetrically substituted aromatic hydrocarbon.
The information presented herein is crucial for the identification, characterization, and quality
control of this compound in research and development settings. This document outlines the
spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1,3,5-
Triisopropylbenzene, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of 1,3,5-
triisopropylbenzene. Due to the molecule's high degree of symmetry (Csh point group), the
spectra are relatively simple.

Table 1: *H NMR Spectroscopic Data for 1,3,5-Triisopropylbenzene
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~6.8-7.0 Singlet 3H Aromatic C-H
~2.8-3.0 Septet 3H Isopropyl CH
~1.2-1.3 Doublet 18H Isopropyl CHs

Note: Spectra are typically recorded in deuterated chloroform (CDClIsz). Chemical shifts are
referenced to tetramethylsilane (TMS) at O ppm.

Table 2: 13C NMR Spectroscopic Data for 1,3,5-Triisopropylbenzene[1]

Chemical Shift (6) ppm Assignment
~148-149 Quaternary Aromatic C
~120-121 Aromatic CH

~34-35 Isopropyl CH

~23-24 Isopropyl CHs

Note: Spectra are typically recorded in deuterated chloroform (CDClI3) with broadband proton
decoupling.[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1,3,5-triisopropylbenzene is characterized by absorptions corresponding to aromatic and
aliphatic C-H bonds, as well as aromatic C=C bonds.

Table 3: Key IR Absorption Bands for 1,3,5-Triisopropylbenzene

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b7725177?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_717-74-8_13CNMR.htm
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.benchchem.com/product/b7725177?utm_src=pdf-body
https://www.benchchem.com/product/b7725177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7725177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~—?) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Alkane (Isopropyl)
1600-1585, 1500-1400 C=C Stretch (in-ring) Aromatic
1470-1450 C-H Bend Alkane (Isopropyl)
900-675 C-H Bend (out-of-plane) Aromatic

Note: The spectrum of the neat liquid is typically acquired.

Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) of 1,3,5-triisopropylbenzene results in the
formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is
dominated by the loss of alkyl groups.

Table 4: Key Mass Spectrometry Data for 1,3,5-Triisopropylbenzene

m/z Proposed Fragment lon Relative Intensity
204 [C1sH24]"" (Molecular lon) Moderate

189 [M - CHs]* High

161 [M - C3H7]* Moderate

91 [C7H7]* (Tropylium ion) Low

Note: The base peak is typically observed at m/z 189, corresponding to the loss of a methyl

group.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the chemical structure
of 1,3,5-triisopropylbenzene.

Methodology:

o Sample Preparation: A sample of 1,3,5-triisopropylbenzene (5-25 mg for *H, 20-50 mg for
13C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, typically chloroform-d (CDCIs).[3] The solution is transferred to a clean, dry 5 mm
NMR tube.

e Instrument Setup: The NMR spectrometer (e.g., 300 MHz or higher) is set up for the desired
nucleus (*H or 13C).

o Data Acquisition:

[¢]

The sample tube is placed in the spectrometer's probe.
o The magnetic field is locked onto the deuterium signal of the solvent.
o The magnetic field homogeneity is optimized through a process called shimming.

o For 3C NMR, broadband proton decoupling is typically applied to simplify the spectrum by
removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

o A series of radiofrequency pulses are applied, and the resulting free induction decay (FID)
signal is recorded.

[¢]

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

o Data Processing: The acquired FID is converted into a frequency-domain spectrum using a
Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Obijective: To identify the functional groups in 1,3,5-triisopropylbenzene by measuring the
absorption of infrared radiation.

Methodology:
o Sample Preparation (Neat Liquid):

o Adrop of neat 1,3,5-triisopropylbenzene is placed directly onto the surface of an IR-
transparent salt plate (e.g., NaCl or KBr).[4]

o A second salt plate is placed on top to create a thin liquid film between the plates.[4]
 Instrument Setup: The FT-IR spectrometer is prepared for data collection.
o Data Acquisition:

o Abackground spectrum of the empty sample compartment is collected to account for
atmospheric CO2 and H20 absorptions.

o The prepared sample (sandwiched salt plates) is placed in the sample holder within the
spectrometer.

o The sample is scanned with the IR beam, and the transmitted radiation is measured by the
detector.

o Multiple scans are typically co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum, which is typically
plotted as transmittance or absorbance versus wavenumber (cm™2).

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,3,5-
triisopropylbenzene.

Methodology:
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e Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer. This can be done via direct insertion or, more commonly,
through a gas chromatography (GC) system for separation prior to analysis.[5]

« lonization: In the ion source, the sample molecules in the gas phase are bombarded with a
beam of high-energy electrons (typically 70 eV).[6] This causes the molecules to lose an
electron, forming a positively charged molecular ion (M*").[6]

o Fragmentation: The excess energy from the electron bombardment causes the molecular
ions to fragment into smaller, characteristic charged species.

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their
mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,3,5-
triisopropylbenzene.
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Spectroscopic analysis workflow for 1,3,5-Triisopropylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7725177#spectroscopic-data-for-1-3-5-
triisopropylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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